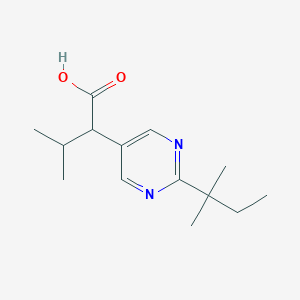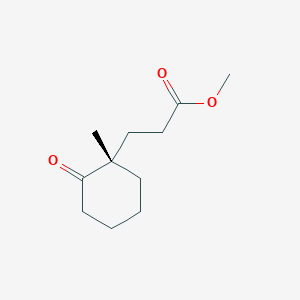
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate, also known as MOP, is a chiral molecule that has gained significant attention in the scientific community due to its potential application in various fields. MOP is a bicyclic compound that contains a ketone functional group and an ester functional group. This compound belongs to the family of cyclohexanone derivatives and has a molecular weight of 196.25 g/mol.
Mecanismo De Acción
The mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is not well understood. However, it is believed that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its biological activity by interacting with specific molecular targets in cells. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to bind to proteins such as tubulin and tau, which are involved in the regulation of microtubule dynamics. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate inhibits the growth of cancer cells and induces apoptosis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that it can be used as a chiral auxiliary in asymmetric synthesis. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is also relatively easy to synthesize and has a high degree of stereochemical purity. However, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has some limitations for use in lab experiments. It is a highly reactive molecule and can be difficult to handle. In addition, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is relatively expensive compared to other chiral molecules.
Direcciones Futuras
There are several future directions for research on (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate. One area of research is the development of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate-based drugs for the treatment of various diseases. Another area of research is the use of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate as a chiral auxiliary in asymmetric synthesis. In addition, there is a need for further studies to elucidate the mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate and its potential molecular targets. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.
Métodos De Síntesis
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate can be synthesized using various methods, including the asymmetric hydrogenation of 2-oxocyclohexanone, the asymmetric transfer hydrogenation of 2-oxocyclohexanone, and the asymmetric epoxidation of 1-methylcyclohexene. The most common method for synthesizing (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is the asymmetric hydrogenation of 2-oxocyclohexanone. This method involves the use of a chiral catalyst and a hydrogen source to selectively hydrogenate the ketone functional group in 2-oxocyclohexanone to form (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate.
Aplicaciones Científicas De Investigación
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
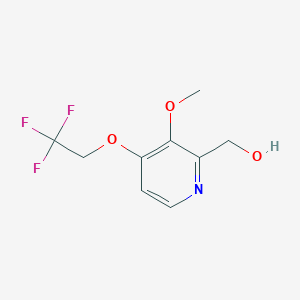
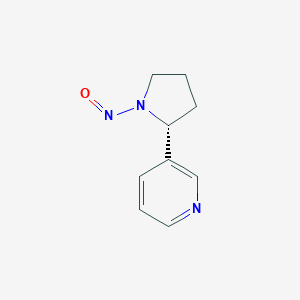
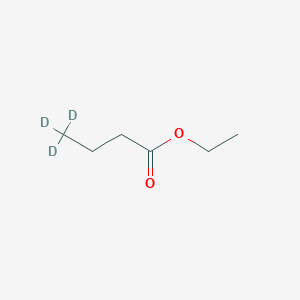
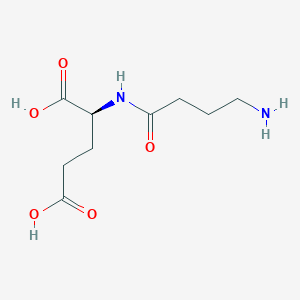
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
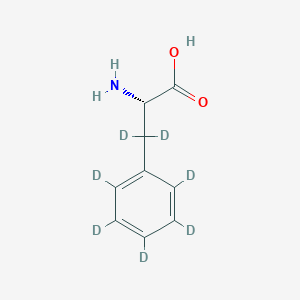
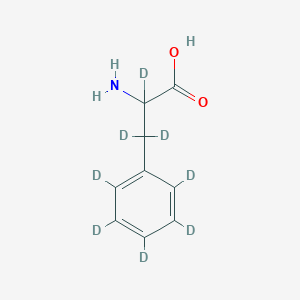
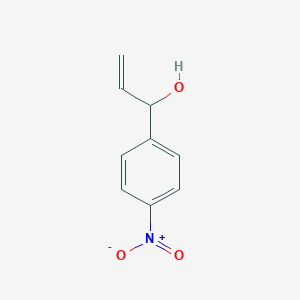
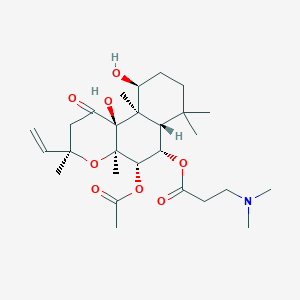
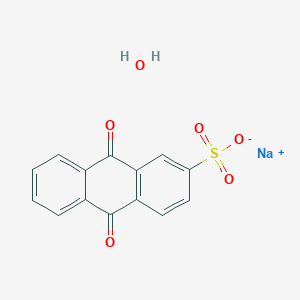
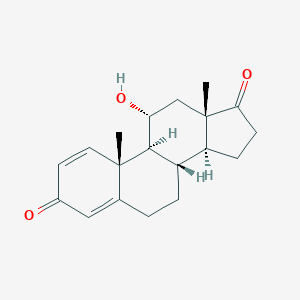
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
